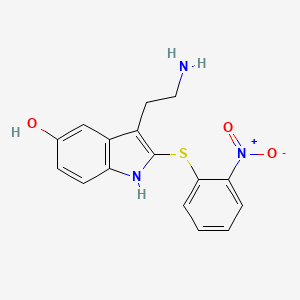
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(2-(1-pyrrolidinyl)propyl)-, oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(2-(1-pyrrolidinyl)propyl)-, oxalate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzoxazinone core, which is a fused heterocyclic system containing both nitrogen and oxygen atoms. The addition of chloro, methyl, and pyrrolidinyl groups further enhances its chemical properties and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(2-(1-pyrrolidinyl)propyl)-, oxalate typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:
Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro and Methyl Groups: These groups can be introduced via halogenation and alkylation reactions, respectively.
Attachment of the Pyrrolidinyl Group: This step involves the nucleophilic substitution of a suitable leaving group with pyrrolidine.
Formation of the Oxalate Salt: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(2-(1-pyrrolidinyl)propyl)-, oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chloro and pyrrolidinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(2-(1-pyrrolidinyl)propyl)-, oxalate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(2-(1-pyrrolidinyl)propyl)-, oxalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Cellular Processes: Affecting processes such as cell proliferation, apoptosis, and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1,4-Benzoxazin-3-one: The parent compound without the chloro, methyl, and pyrrolidinyl groups.
6-Chloro-4H-1,4-Benzoxazin-3-one: A similar compound with only the chloro group.
2-Methyl-4H-1,4-Benzoxazin-3-one: A similar compound with only the methyl group.
Uniqueness
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(2-(1-pyrrolidinyl)propyl)-, oxalate is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the pyrrolidinyl group, in particular, may enhance its biological activity and specificity.
Propriétés
Numéro CAS |
57462-90-5 |
|---|---|
Formule moléculaire |
C18H23ClN2O6 |
Poids moléculaire |
398.8 g/mol |
Nom IUPAC |
6-chloro-2-methyl-4-(2-pyrrolidin-1-ium-1-ylpropyl)-1,4-benzoxazin-3-one;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C16H21ClN2O2.C2H2O4/c1-11(18-7-3-4-8-18)10-19-14-9-13(17)5-6-15(14)21-12(2)16(19)20;3-1(4)2(5)6/h5-6,9,11-12H,3-4,7-8,10H2,1-2H3;(H,3,4)(H,5,6) |
Clé InChI |
AAVUTVAWYYKIJW-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC(C)[NH+]3CCCC3.C(=O)(C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-2-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B13750534.png)
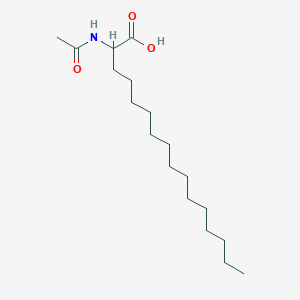
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride](/img/structure/B13750540.png)

![N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methylbutyl)thiadiazole-4-carboxamide](/img/structure/B13750548.png)
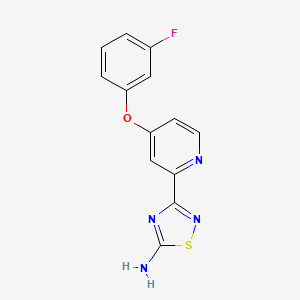
![[(2-Cyanoethyl)thio]acetic acid, ethyl ester](/img/structure/B13750563.png)
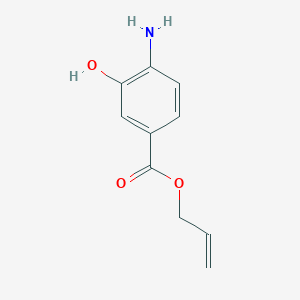
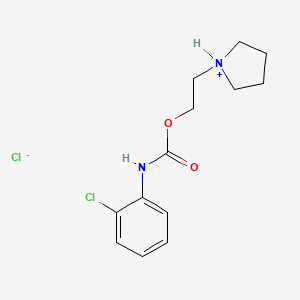
![1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine](/img/structure/B13750588.png)

